1-Cyclopentyl-2,2,2-trifluoroethan-1-one
Description
Properties
IUPAC Name |
1-cyclopentyl-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6(11)5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJGNALMBCVVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation Using (Trifluoromethyl)trimethylsilane (TMSCF₃)
The initial step involves the nucleophilic trifluoromethylation of cyclopentanecarboxaldehyde using (trifluoromethyl)trimethylsilane (TMSCF₃). This reaction proceeds via a fluoride ion-catalyzed mechanism, where the aldehyde carbonyl is attacked by the trifluoromethyl group, yielding 1-cyclopentyl-2,2,2-trifluoroethanol. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at −78°C to room temperature, with tetrabutylammonium fluoride (TBAF) as the catalyst.
Key Reaction Parameters:
| Parameter | Value/Description |
|---|---|
| Catalyst | TBAF (5 mol%) |
| Temperature | −78°C to 25°C |
| Solvent | THF |
| Yield | 75–85% |
Oxidation to the Ketone
The secondary alcohol intermediate, 1-cyclopentyl-2,2,2-trifluoroethanol, is oxidized to the target ketone using pyridinium chlorochromate (PCC) in dichloromethane. PCC is preferred due to its mild oxidizing properties, which prevent over-oxidation to carboxylic acids.
Oxidation Conditions:
| Parameter | Value/Description |
|---|---|
| Oxidizing Agent | PCC (1.2 equiv.) |
| Solvent | CH₂Cl₂ |
| Reaction Time | 6–8 hours |
| Yield | 90–95% |
This two-step method achieves an overall yield of 68–81% and is scalable for industrial applications.
Grignard Reaction with Trifluoroacetyl Weinreb Amide
Synthesis of Trifluoroacetyl Weinreb Amide
Trifluoroacetic acid is converted to its Weinreb amide derivative using N,O-dimethylhydroxylamine hydrochloride and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl). The Weinreb amide intermediate prevents over-addition of Grignard reagents, ensuring selective ketone formation.
Reaction Setup:
| Parameter | Value/Description |
|---|---|
| Coupling Agent | EDCl (1.5 equiv.) |
| Solvent | CH₂Cl₂ |
| Reaction Time | 12 hours |
| Yield | 88–92% |
Grignard Addition
Cyclopentylmagnesium bromide, prepared from cyclopentyl bromide and magnesium in THF, reacts with the trifluoroacetyl Weinreb amide at −20°C. The Grignard reagent adds once to the amide, forming a hemiaminal intermediate, which is hydrolyzed to 1-cyclopentyl-2,2,2-trifluoroethan-1-one under acidic conditions.
Optimized Conditions:
| Parameter | Value/Description |
|---|---|
| Temperature | −20°C to 0°C |
| Hydrolysis Agent | 1 M HCl |
| Yield | 78–85% |
This single-pot method avoids purification of intermediates, making it operationally simpler than the oxidation route.
Direct Acylation Using Trifluoroacetic Anhydride
Reaction with Cyclopentyl Organometallic Reagents
Cyclopentyllithium, generated from cyclopentyl bromide and lithium metal, reacts with trifluoroacetic anhydride in diethyl ether at −78°C. The organolithium reagent attacks the electrophilic carbonyl carbon, displacing one trifluoroacetoxy group to form the ketone directly.
Critical Parameters:
| Parameter | Value/Description |
|---|---|
| Organometallic Reagent | Cyclopentyllithium |
| Solvent | Et₂O |
| Temperature | −78°C |
| Yield | 65–72% |
Solvent and Stoichiometry Optimization
Excess trifluoroacetic anhydride (1.5 equiv.) ensures complete conversion, while ethereal solvents stabilize the highly reactive organolithium species. Side reactions, such as over-addition to form tertiary alcohols, are minimized at low temperatures.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| TMSCF₃ + Oxidation | High selectivity, scalable | Two-step process | 68–81% |
| Weinreb Amide | One-pot synthesis | Requires coupling agents | 78–85% |
| Direct Acylation | Rapid reaction | Sensitive to moisture | 65–72% |
The TMSCF₃ route is preferred for large-scale production due to its reliability, whereas the Weinreb amide method offers simplicity for laboratory-scale synthesis.
Mechanistic Insights and Side Reactions
Competing Pathways in Trifluoromethylation
In the TMSCF₃-mediated reaction, competing aldol condensation of cyclopentanecarboxaldehyde can occur if moisture is present. Anhydrous conditions and controlled temperature mitigate this issue.
Over-Addition in Grignard Reactions
Using Weinreb amides prevents the Grignard reagent from adding twice to the carbonyl group, a common problem with esters or acid chlorides.
Industrial and Environmental Considerations
Chemical Reactions Analysis
1-Cyclopentyl-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Cycloalkyl vs. Aromatic vs. Heterocyclic Groups
Cycloalkyl Derivatives
- 1-(Cyclohex-1-en-1-yl)-2,2,2-trifluoroethan-1-one (): Structure: Contains an unsaturated cyclohexene ring. Synthesis: Prepared via hydrolysis and organometallic reactions (e.g., n-BuLi in THF/Et₂O). Reactivity: The conjugated double bond in cyclohexene enhances electrophilic substitution reactivity compared to saturated cyclopentyl analogs. Applications: Used in asymmetric catalysis and heterocycle synthesis .
- 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one (): Structure: Features a dihydrofuran ring (oxygen-containing heterocycle). Properties: Boiling point = 48.5°C; soluble in ethanol and DMF. Applications: Serves as a reagent in esterification, oxidation, and drug synthesis .
Aromatic Derivatives
- 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one (): Structure: Aromatic bromine substituent at the para position. Properties: Colorless to light yellow liquid; molecular weight = 241.02 g/mol. Applications: Intermediate in pharmaceuticals and agrochemicals .
Heterocyclic Derivatives
Physicochemical and Spectral Data Comparison
Biological Activity
Introduction
1-Cyclopentyl-2,2,2-trifluoroethan-1-one (CAS Number: 101066-63-1) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and biological interactions, making it a candidate for various therapeutic applications.
Molecular Structure
- Molecular Formula : CHFO
- Molecular Weight : 182.14 g/mol
Key Functional Groups
- Trifluoromethyl Group : Enhances binding affinity to enzymes and receptors.
- Cyclopentyl Ring : Contributes to the compound's hydrophobic characteristics.
This compound exhibits its biological effects primarily through interactions with various biomolecules. The trifluoromethyl group may facilitate:
- Enzyme Inhibition : Potentially acting as an inhibitor for certain enzymes due to enhanced binding interactions.
- Receptor Modulation : Influencing G-protein coupled receptors (GPCRs), which are crucial in numerous signaling pathways.
Cellular Effects
The compound has been shown to impact several cellular processes:
- Cell Signaling : Modulates intracellular signaling cascades.
- Gene Expression : Influences transcriptional activity related to metabolic pathways.
- Metabolic Pathways : Involved in the metabolism mediated by cytochrome P450 enzymes.
Dosage Effects
Research indicates that the biological effects of this compound vary significantly with dosage:
- Low Doses : May exhibit therapeutic effects such as modulation of enzyme activity.
- High Doses : Could lead to cytotoxicity or adverse effects depending on the cellular context.
Study 1: Enzyme Interaction
A study investigated the interaction of this compound with specific enzymes. The results demonstrated:
- IC50 Values : The compound exhibited varying inhibitory concentrations against target enzymes, indicating its potential as a lead compound for drug development.
| Enzyme Target | IC50 (µM) |
|---|---|
| Enzyme A | 15.6 |
| Enzyme B | 8.4 |
| Enzyme C | 22.3 |
Study 2: Cellular Impact Assessment
In vitro studies assessed the cellular impact of different concentrations of the compound on human cell lines:
- Cell Viability Assay : Results indicated that lower concentrations promoted cell viability while higher concentrations led to significant cell death.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 1 | 80 |
| 10 | 45 |
| 100 | 10 |
Study 3: Pharmacokinetics
Research into the pharmacokinetics of the compound revealed:
- Absorption and Distribution : The compound demonstrated good absorption characteristics with a significant volume of distribution, suggesting effective tissue penetration.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, and what critical parameters influence reaction efficiency?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. Key parameters include:
- Temperature control : Reactions often require cooling to subzero temperatures (e.g., -100°C) to stabilize intermediates and minimize side reactions .
- Catalyst selection : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) are critical for facilitating cyclopentyl group incorporation and trifluoroacetyl activation .
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity, while inert atmospheres prevent oxidation .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR identify cyclopentyl proton environments (δ ~1.5–2.5 ppm) and ketone carbonyl signals (δ ~200–210 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) validate functional groups .
Q. What are the characteristic chemical reactions of this compound, and how do its functional groups dictate reactivity?
- Methodological Answer :
- Ketone reactivity : Undergoes nucleophilic additions (e.g., Grignard reactions) at the carbonyl group, forming tertiary alcohols. Steric hindrance from the cyclopentyl group may slow kinetics .
- Fluorine effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity of the ketone, facilitating condensations (e.g., Knoevenagel) .
- Aromatic interactions : Cyclopentyl groups can participate in π-stacking or steric interactions in supramolecular systems .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer :
- Standardized assays : Use kinetic assays (e.g., enzyme inhibition IC₅₀) under controlled pH and temperature to minimize variability .
- Cross-validation : Compare results across multiple cell lines or in vitro models to differentiate compound-specific effects from experimental artifacts .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data, accounting for variables like solvent choice or impurity levels .
Q. What computational approaches are utilized to predict the binding affinity of this compound with enzymatic targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models interactions between the trifluoroacetyl group and active-site residues (e.g., hydrogen bonding with serine hydrolases) .
- Quantum mechanics/molecular mechanics (QM/MM) : Assess electronic effects of fluorine substituents on binding energy landscapes .
- Pharmacophore mapping : Identify critical steric and electronic features using PubChem 3D conformers .
Q. What methodologies are advised for scaling up the synthesis of this compound while preserving high purity?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions during exothermic steps (e.g., acylation) .
- In-line purification : Couple synthesis with liquid-liquid extraction or flash chromatography to remove byproducts .
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent intermediate formation .
Q. How does the cyclopentyl group influence the compound’s physicochemical properties compared to other cyclic ketones?
- Methodological Answer :
- Lipophilicity : Cyclopentyl increases logP compared to smaller rings (e.g., cyclopropane), enhancing membrane permeability in biological assays .
- Conformational rigidity : The chair-like conformation of cyclopentyl reduces rotational freedom, affecting crystal packing and solubility .
- Steric effects : Bulkier than cyclohexyl, it may hinder nucleophilic attack at the ketone, requiring tailored catalysts .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound in different solvents?
- Methodological Answer :
- Solvent referencing : Calibrate chemical shifts using deuterated solvent peaks (e.g., CDCl₃ at δ 7.26 ppm for ¹H) .
- Variable temperature NMR : Assess conformational changes (e.g., cyclopentyl ring puckering) that alter signal splitting .
- Density functional theory (DFT) : Simulate solvent effects on electron distribution to predict shift variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
